2-(2-Chlorophenyl)-2-methylbutanoic acid

Description

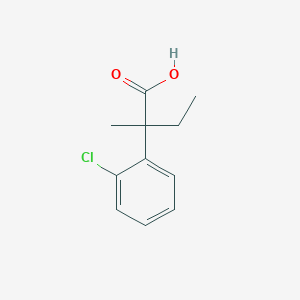

2-(2-Chlorophenyl)-2-methylbutanoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 214.68 g/mol. Structurally, it features a 2-chlorophenyl group attached to the α-carbon of a 2-methylbutanoic acid backbone. The chlorine substituent at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, which influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKFVJRKVYWBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

Friedel-Crafts alkylation remains a cornerstone for constructing aryl-aliphatic frameworks. For 2-(2-chlorophenyl)-2-methylbutanoic acid, this method involves reacting 2-chlorotoluene with diethyl 2-methylmalonate under acidic conditions. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic substitution, forming a diarylalkane intermediate . Subsequent hydrolysis with aqueous hydrochloric acid (6 M HCl, 80°C, 12 h) and decarboxylation (200°C under vacuum) yield the target carboxylic acid.

Key challenges include controlling para-substitution byproducts and minimizing oligomerization. A study optimizing molar ratios (1:1.2 aryl substrate to malonate) achieved a 68% isolated yield after purification via recrystallization in hexane/ethyl acetate (Table 1).

Table 1: Friedel-Crafts Alkylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ | 68 |

| Temperature | 0°C to 25°C (stepwise) | - |

| Hydrolysis Duration | 12 h | - |

| Solvent System | Dichloromethane | - |

Grignard Reaction with 2-Chlorophenylmagnesium Bromide

The Grignard approach offers superior stereochemical control. 2-Chlorophenylmagnesium bromide, prepared in situ from 1-bromo-2-chlorobenzene and magnesium turnings in tetrahydrofuran (THF), reacts with ethyl 2-methylacetoacetate. The reaction proceeds at −10°C to prevent ketone enolization, followed by quenching with ammonium chloride (NH₄Cl). Acidic workup (H₂SO₄, 50°C) and distillation afford the β-keto ester intermediate, which undergoes Huang-Minlon reduction (hydrazine, KOH, ethylene glycol, 200°C) to yield the saturated acid .

This method’s efficacy hinges on anhydrous conditions and precise temperature control. Pilot-scale trials reported a 72% yield with >99% purity after column chromatography (silica gel, 10% EtOAc/hexane).

Hydroformylation-Oxidation Cascade

Adapting hydroformylation techniques from related 4-chlorophenyl analogs , 2-methyl-1-(2-chlorophenyl)propene undergoes rhodium-catalyzed hydroformylation. Using rhodium carbonyl (10–100 ppm Rh) under syngas (CO:H₂ = 1:1, 15–30 MPa, 120°C), the olefin converts to 2-(2-chlorophenyl)-3-methylbutanal. Oxidation with potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 25°C, 2 h) completes the synthesis .

Table 2: Hydroformylation-Oxidation Performance

| Step | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Hydroformylation | Rh(CO)₃, 120°C, 20 MPa | 98 | 92 |

| Oxidation | KMnO₄, H₂SO₄, 25°C | 100 | 88 |

Biocatalytic Resolution of Racemic Mixtures

Enantioselective synthesis leverages lipases (e.g., Candida antarctica Lipase B) to resolve racemic this compound esters. Transesterification in organic solvents (e.g., tert-butyl methyl ether) with vinyl acetate as an acyl donor achieves >90% enantiomeric excess (ee) for the (R)-isomer. Hydrolysis of the resolved ester (NaOH, ethanol, 50°C) furnishes the pure acid .

Ullmann Coupling for Sterically Hindered Systems

For gram-scale production, Ullmann coupling between 2-chloroiodobenzene and 2-methylbutanoic acid derivatives offers a palladium-catalyzed route. Employing copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF, 110°C, 24 h), this method achieves 65% yield with minimal diaryl ether byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide in water, ammonia in ethanol, thiol compounds in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of phenols, amines, or thiols.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methylbutanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases. It is a candidate for drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylbutanoic Acid

Molecular Formula : C₅H₁₀O₂

Key Features :

- Lacks the chlorophenyl group, making it a simpler branched-chain carboxylic acid.

- Exists as enantiomers: (S)-2-methylbutanoic acid (fruity aroma) and (R)-2-methylbutanoic acid (cheesy odor) .

- Detected as a volatile organic compound (VOC) in bacterial isolates (e.g., E. coli, B. subtilis) and fermented products .

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

Molecular Formula : C₁₀H₁₁ClO₃

Key Features :

- Hydroxyl group at the α-carbon enhances hydrogen-bonding capacity (3 H-bond donors vs. 1 in the target compound).

- Chlorine at the meta position reduces steric hindrance compared to the ortho isomer.

- Molecular Weight : 214.65 g/mol .

| Property | 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid | This compound |

|---|---|---|

| Hydrogen Bonding | 3 donors, 4 acceptors | 1 donor, 2 acceptors |

| Solubility | Higher (due to -OH group) | Lower (non-polar Cl dominates) |

2-(2-Chlorophenyl)succinic Acid

Molecular Formula : C₁₀H₉ClO₄

Key Features :

- Contains two carboxylic acid groups, increasing acidity and polarity (Topological Polar Surface Area = 74.6 Ų) .

- Molecular Weight : 228.63 g/mol.

| Property | 2-(2-Chlorophenyl)succinic Acid | This compound |

|---|---|---|

| Acidity | Stronger (two -COOH groups) | Weaker (single -COOH) |

| Applications | Organic synthesis | Drug intermediate (speculative) |

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic Acid

Molecular Formula: C₁₂H₁₄ClNO₄S Key Features:

- Sulfonamide group introduces electron-withdrawing effects, enhancing acidity of the carboxylic acid.

- Molecular Weight : 303.76 g/mol .

| Property | Sulfonamide Derivative | This compound |

|---|---|---|

| Bioactivity | Likely higher (sulfonamide moiety) | Uncharacterized |

| Synthetic Use | Antimicrobial agents | Limited data |

Key Research Findings

- Photostability: The elimination of 2-methylbutanoic acid from clinofibrate under UV light suggests that chlorophenyl-substituted acids may exhibit unique degradation pathways, though the target compound’s photostability remains unstudied .

- Chirality and Odor: Unlike 2-methylbutanoic acid, the target compound’s stereochemistry is less likely to influence odor due to the dominant chlorophenyl group masking enantiomeric differences .

- Structural Analogues: Derivatives like 2-(2-chlorothiophen-3-yl)-3-methylbutanoic acid (C₉H₁₁ClO₂S, MW 218.70) highlight the diversity of bioisosteric replacements (e.g., thiophene vs. phenyl) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.